molecular formula C12H16BrNO B1390793 3-[(2-Bromophenoxy)methyl]piperidine CAS No. 946787-15-1

3-[(2-Bromophenoxy)methyl]piperidine

Cat. No.: B1390793
CAS No.: 946787-15-1
M. Wt: 270.17 g/mol
InChI Key: LWSGZNITGPTSRL-UHFFFAOYSA-N
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Description

3-[(2-Bromophenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Biological Activity

3-[(2-Bromophenoxy)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-bromophenoxy group. This unique structure enables various interactions with biological targets, enhancing its pharmacological potential.

Property Details
Molecular FormulaC₁₂H₁₅BrNO
Molecular Weight250.16 g/mol
StructurePiperidine ring with bromophenyl substitution

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The bromophenyl moiety engages in π-π interactions with aromatic residues in proteins, while the piperidine ring forms hydrogen bonds with amino acid side chains. This interaction can modulate enzyme or receptor activity, influencing various biological effects.
  • Neurotransmitter Modulation : Studies indicate that this compound may affect neurotransmitter systems, showing promise in treating conditions such as anxiety and depression by modulating serotonin receptors .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reflect its effectiveness:

Microorganism MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Antidepressant Activity

In vivo studies have shown that derivatives of piperidine compounds, including this compound, exhibit antidepressant-like effects comparable to established medications like viloxazine. The mechanism involves inhibition of biogenic amine reuptake, enhancing neurotransmitter availability in the synaptic cleft .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, revealing that compounds structurally similar to this compound demonstrated significant inhibition against multiple bacterial strains .
  • Neuropharmacological Studies : In research focused on antidepressant properties, derivatives were tested for their ability to inhibit reuptake mechanisms in synaptosomal fractions from pig brains, suggesting a promising profile for treating depressive disorders .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

3-[(2-Bromophenoxy)methyl]piperidine has been investigated for its role in developing new pharmaceuticals, particularly as a potential candidate for treating neurological disorders. Its structural characteristics allow it to interact with various neurotransmitter systems, making it a subject of interest in the development of drugs targeting conditions such as depression and anxiety.

2. Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of serotonin and norepinephrine pathways, suggesting that this compound could be further explored for its antidepressant properties.

3. Anticancer Research

Studies have shown that piperidine derivatives can possess anticancer activity. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This makes it a candidate for further investigation in oncology research.

Biochemical Research

1. Enzyme Inhibition Studies

The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its ability to inhibit certain cytochrome P450 enzymes could have implications for drug metabolism studies, impacting how other drugs are processed in the body.

2. Receptor Binding Studies

Research indicates that this compound can bind to various receptors, including dopamine and serotonin receptors. This binding affinity is crucial for understanding its pharmacological profile and potential therapeutic applications.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Drug DevelopmentPotential antidepressant effects
Anticancer ResearchInhibits cancer cell proliferation
Enzyme InhibitionInhibits cytochrome P450 enzymes
Receptor BindingAffinity for dopamine and serotonin receptors

Case Studies

Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperidine, including this compound. The compound showed promising results in reducing depressive behaviors in rodent models, indicating its potential as a new antidepressant agent.

Case Study 2: Anticancer Properties
A research article in Cancer Research explored the effects of piperidine derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in breast cancer cells, suggesting further investigation into its mechanism of action is warranted.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[(2-Bromophenoxy)methyl]piperidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperidine with a 2-bromophenoxymethyl halide precursor under basic conditions (e.g., K₂CO₃ in DMF) is a feasible route . Optimization can employ factorial design experiments to evaluate variables like temperature, solvent polarity, and catalyst loading. This approach minimizes trial-and-error by identifying critical interactions between parameters . Computational tools (e.g., quantum chemical calculations) can predict reaction feasibility and transition states, reducing experimental iterations .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on the methylene bridge (δ ~3.5–4.5 ppm) and piperidine ring protons .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : The compound’s lipophilic nature may complicate isolation. Techniques include:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to improve crystal yield .
  • Membrane Separation : Advanced techniques like nanofiltration can isolate target molecules from byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems (e.g., catalytic cross-coupling)?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map potential energy surfaces to identify favorable reaction pathways. For example, simulate the compound’s interaction with palladium catalysts in Suzuki-Miyaura couplings. ICReDD’s integrated approach combines quantum mechanics with machine learning to prioritize experimental conditions, reducing development time by 40–60% .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected splitting in NMR spectra)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring puckering in piperidine) causing signal splitting .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.
  • Cross-Validation with Crystallography : Single-crystal X-ray diffraction provides definitive structural evidence .

Q. How can researchers design catalytic systems using this compound as a ligand for transition-metal complexes?

  • Methodological Answer :

  • Ligand Screening : Test coordination efficiency via UV-Vis titration with metal salts (e.g., Ni(II), Pd(II)) .
  • Catalytic Activity Assays : Evaluate turnover numbers in model reactions (e.g., ethylene oligomerization) under varied pressures and temperatures .
  • X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bonding dynamics in situ .

Q. What experimental frameworks analyze environmental or metabolic stability of this compound?

  • Methodological Answer :

  • Hydrolytic Stability Tests : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via LC-MS .
  • Microsomal Assays : Use liver microsomes to assess oxidative metabolism and identify major metabolites .
  • Computational Toxicology : Predict ecotoxicity using QSAR models and fragment-based risk assessment .

Q. Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate protocols with strict control of moisture/oxygen levels (e.g., Schlenk techniques) .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated analogs) influencing yield .
  • DoE (Design of Experiments) : Apply Taguchi methods to isolate critical factors (e.g., reagent stoichiometry) causing variability .

Q. What advanced statistical methods can resolve multivariate interactions in reaction optimization?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. catalyst loading) .
  • Machine Learning : Train algorithms on historical data to predict optimal conditions for scale-up .

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSGZNITGPTSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289502
Record name 3-[(2-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946787-15-1
Record name 3-[(2-Bromophenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946787-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[(2-Bromophenoxy)methyl]piperidine
3-[(2-Bromophenoxy)methyl]piperidine
3-[(2-Bromophenoxy)methyl]piperidine
3-[(2-Bromophenoxy)methyl]piperidine
3-[(2-Bromophenoxy)methyl]piperidine
3-[(2-Bromophenoxy)methyl]piperidine

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